(6-Aminoisochroman-3-yl)methanol
Description
Historical Development and Significance of the Isochroman (B46142) Scaffold in Chemical Research
The isochroman scaffold is a recurring motif in a variety of natural products, including those found in fungi, olive oil, and leaves. researchgate.net The recognition of isochroman as a key structural unit in biologically active natural products spurred early interest in its synthesis and chemical manipulation. One of the earliest comprehensive studies on isochroman chemistry dates back to the mid-20th century, where researchers explored methods of synthesis and the reactions of isochroman and its derivatives, partly inspired by the structure of the antibiotic mold metabolic product, citrinin.
Over the decades, the significance of the isochroman scaffold has grown substantially, particularly in the realm of drug discovery. researchgate.netnih.gov Medicinal chemists have successfully synthesized a multitude of isochroman derivatives exhibiting a wide range of pharmacological activities. researchgate.netnih.gov These activities include applications as central nervous system (CNS) agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents. researchgate.netnih.gov The versatility of the isochroman framework allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties. This has solidified its status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netrsc.org Modern synthetic methods, such as the oxa-Pictet-Spengler reaction, have been developed and refined to allow for the modular and efficient construction of complex isochroman-containing molecules. rsc.orgnih.govresearchgate.net
(6-Aminoisochroman-3-yl)methanol as a Member of the Isochroman Heterocyclic Class
This compound represents a specific, functionalized member of the isochroman family. While detailed research on this exact compound is not extensively documented in publicly available literature, its structure suggests specific synthetic pathways and potential areas of chemical interest. The molecule features an amino group (-NH2) at the 6-position of the aromatic ring and a methanol (B129727) group (-CH2OH) at the 3-position of the dihydropyran ring.
The synthesis of such a molecule would likely involve a multi-step process, leveraging established methods for isochroman synthesis and functional group manipulation. For instance, the isochroman core can be constructed through various cyclization strategies, including the oxa-Pictet-Spengler reaction. rsc.orgnih.govresearchgate.net The introduction of the amino group at the 6-position could potentially be achieved through the reduction of a corresponding nitro-substituted isochroman, a common strategy in aromatic chemistry. The synthesis of isochroman-3-ols has been achieved through methods like the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives, which could serve as a precursor to the (isochroman-3-yl)methanol moiety. researchgate.net
The presence of both an amino and a hydroxyl group opens up avenues for further chemical modifications, such as the formation of amides, esters, and ethers, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov The aminomethylation of other phenolic compounds has been shown to enhance water-solubility and bioavailability, suggesting a potential role for the amino and methanol groups in modulating the physicochemical properties of the isochroman scaffold. mdpi.com
Research Trajectory and Future Prospects for Isochroman-Based Compounds
The research trajectory for isochroman-based compounds continues to be vibrant and promising. nih.gov Current and future research is focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, stereoselective, and environmentally benign methods for the synthesis of isochromans. rsc.orgnih.govorganic-chemistry.org This includes the use of novel catalysts and reaction conditions to access densely functionalized and structurally diverse isochroman derivatives. nih.gov
Expansion of Biological Applications: While isochromans have already demonstrated a broad spectrum of biological activities, research is ongoing to explore their potential in treating a wider range of diseases. researchgate.netnih.gov This includes the design and synthesis of isochroman hybrids, where the isochroman scaffold is combined with other pharmacologically active moieties to create new therapeutic agents with enhanced potency and selectivity. nih.gov
Materials Science: The unique structural properties of isochromans are also being explored in the field of materials science, although this is a less developed area compared to their medicinal applications.
The future for isochroman-based compounds appears bright, with their versatile scaffold continuing to serve as a valuable platform for the discovery of new molecules with significant biological and material properties. The continued exploration of compounds like this compound and its analogues will undoubtedly contribute to the advancement of chemical and pharmaceutical sciences.
Data Tables
Table 1: Selected Biological Activities of Isochroman Derivatives
| Class of Isochroman Derivative | Reported Biological Activity | Reference(s) |
| General Isochromans | CNS, antioxidant, antimicrobial, antihypertensive, antitumor, anti-inflammatory | researchgate.netnih.gov |
| Spiro Isochromanpiperidines | Inhibition of histamine (B1213489) release | |
| Isochroman-4-one Hybrids | Antihypertensive, α1-adrenergic receptor antagonists | nih.gov |
| 4-Aminoisochromanones | Precursors for biologically active compounds | thieme-connect.com |
| Natural Isochromans (e.g., from fungi) | Herbicidal | google.com |
Table 2: Overview of Synthetic Methods for the Isochroman Scaffold
| Synthetic Method | Description | Reference(s) |
| Oxa-Pictet-Spengler Reaction | Acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone. | rsc.orgnih.govresearchgate.net |
| Intramolecular Heck Cyclization | Palladium-catalyzed intramolecular cyclization of an appropriate aryl halide or triflate. | researchgate.net |
| Oxa-Michael Addition | Intramolecular addition of a hydroxyl group to an α,β-unsaturated system. | researchgate.net |
| Epoxide-based Synthesis | Meinwald rearrangement of an epoxide to an in-situ generated aldehyde, followed by an oxa-Pictet-Spengler reaction. | rsc.orgnih.gov |
| Oxidative Mercury-Mediated Ring Closure | Used for the synthesis of isochroman-4-ols from 2-(prop-1-enyl)phenylmethanol derivatives. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(6-amino-3,4-dihydro-1H-isochromen-3-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-3,10,12H,4-6,11H2 |
InChI Key |
HULRQOQTDURJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC2=C1C=C(C=C2)N)CO |
Origin of Product |
United States |
Synthetic Methodologies for 6 Aminoisochroman 3 Yl Methanol and Analogues
Design Principles for Isochroman (B46142) Ring Systems
The synthesis of an isochroman ring system is fundamentally a process of intramolecular etherification. Retrosynthetic analysis reveals that the core structure can be disconnected at the benzylic ether bond (C1-O2) or the C4-C4a bond. The most common and versatile approach involves the formation of the C1-O2 bond, which is typically achieved by the cyclization of a β-phenylethanol derivative onto an electrophilic carbon source.
The design of any synthesis for a substituted isochroman like (6-Aminoisochroman-3-yl)methanol must consider:
Starting Materials: The choice of the starting phenylethanol and the carbonyl component (or its equivalent) dictates the substitution pattern on both the aromatic and the pyran rings. For the target molecule, a 4-amino- or 4-nitro-substituted 2-phenylethanol (B73330) would be a logical starting point for the aromatic portion.
Cyclization Strategy: The method chosen to close the pyran ring will influence the reaction conditions, tolerance of functional groups, and potential for stereocontrol.
Functional Group Interconversion: The amino and methanol (B129727) groups may be installed before cyclization or introduced later through functionalization of the formed isochroman core. The stability of these groups under the planned reaction conditions is a critical consideration.
Key Synthetic Strategies for Constructing the Isochroman Core
The construction of the isochroman framework can be broadly divided into classical methods that have been refined over decades and modern catalytic approaches that offer new levels of efficiency and selectivity.
Classical Cyclization Reactions
Oxa-Pictet-Spengler Reaction: This is arguably the most prominent and widely used method for isochroman synthesis. researchgate.netnih.gov It involves the acid-catalyzed condensation of a β-phenylethanol with an aldehyde or ketone, followed by intramolecular cyclization of the resulting oxonium ion. nih.govwikipedia.org The reaction is a powerful tool for creating 1-substituted isochromans. researchgate.net For the synthesis of 3-substituted isochromans, a 1,2-diol precursor or a suitable aldehyde like glyceraldehyde can be employed. The reaction is typically promoted by Brønsted or Lewis acids. liv.ac.uk While effective, this method can sometimes require harsh conditions and may not be suitable for substrates with acid-sensitive functional groups. researchgate.net
Intramolecular Williamson Ether Synthesis: This fundamental reaction involves the formation of the ether linkage via an intramolecular SN2 reaction between an alkoxide and an alkyl halide. nih.gov In the context of isochroman synthesis, a 2-(2-haloethyl)benzyl alcohol or a 2-(hydroxymethyl)phenethyl halide can be treated with a base to induce cyclization. This method is straightforward but depends on the accessibility of the appropriately functionalized precursors.
Other Cyclization Methods:
Intramolecular Iodoetherification: This reaction uses an iodine electrophile (like I2 or NIS) to activate a double bond in a 2-(alkenyl)benzyl alcohol, leading to cyclization and the incorporation of an iodine atom, which can be useful for further functionalization. researchgate.netresearchgate.net
Ozonolysis-based Routes: The synthesis of isochroman-3-ols has been achieved through the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives, followed by reductive workup or cyclization. researchgate.net
Modern Catalytic Approaches
Recent advances have focused on using transition metals to catalyze the formation of the isochroman ring under milder conditions and with greater control.
Transition-Metal Catalyzed Cyclizations:
Gold Catalysis: Gold(I) complexes are effective in catalyzing the intramolecular hydroalkoxylation of allenes or alkynes, providing a mild route to isochroman derivatives. organic-chemistry.org For instance, the cyclization of α-propargyl benzyl (B1604629) alcohols can be promoted by Au(I) catalysts. orgsyn.org
Rhodium Catalysis: Rhodium complexes have been utilized in C-H insertion reactions to form the isochroman ring. nih.govrsc.orgrsc.org Donor/donor rhodium carbenes can synthesize isochromans in good yields with excellent stereoselectivity, avoiding the competing Stevens rearrangement that can be an issue with other carbenes. nih.govrsc.orgrsc.org
Palladium Catalysis: Palladium-catalyzed reactions, such as intramolecular allylic etherification, have been developed for isochroman synthesis. These methods often exhibit high stereoselectivity.
C-H Activation Strategies: Direct C(sp³)-H functionalization of a benzylic position followed by coupling with an internal nucleophile represents a highly atom-economical approach. For example, rhodium-catalyzed C-H bond activation of aromatic ketoximes and subsequent reaction with alkynes can lead to isoquinoline (B145761) derivatives, and analogous oxygen-based strategies are emerging for isochromans. wikipedia.org These methods avoid the need for pre-functionalized starting materials, aligning with green chemistry principles.
Regioselective and Stereoselective Functionalization of Isochromans
Achieving specific substitution patterns (regioselectivity) and controlling the 3D arrangement of atoms (stereoselectivity) are crucial for synthesizing specific biologically active molecules.
Regioselectivity: In the context of this compound, regioselectivity pertains to the precise placement of the amino group at the C-6 position of the aromatic ring. This is almost always controlled by the choice of the starting material. For example, starting with 2-(4-nitrophenyl)ethanol ensures that the resulting isochroman will have a nitro group at the 6-position, which can then be reduced to the desired amine. Radical-based C-H functionalization can also be used, but controlling regioselectivity on a complex heterocycle can be challenging, often relying on the directing effects of existing substituents.
Stereoselectivity: Stereoselectivity is primarily concerned with the stereocenter at the C-3 position (and C-1 if substituted).
Substrate Control: Using a chiral starting material, such as an enantiomerically pure β-phenylethanol, can transfer that chirality to the product.
Catalyst Control: The use of chiral catalysts is a powerful modern strategy. For example, chiral dirhodium tetracarboxylate catalysts have been used for enantioselective C-H insertion reactions to produce chiral isochromans. nih.govrsc.org Similarly, asymmetric hetero-Diels-Alder reactions catalyzed by chiral metal complexes can construct tetracyclic isochroman systems with high stereocontrol. orgsyn.org
Bidentate directing groups can also be employed to control both regio- and stereoselectivity by coordinating to the metal catalyst and positioning it for a specific reaction on the substrate.
Specific Synthetic Routes Towards this compound
While no direct synthesis of this compound is prominently documented in a single procedure, a plausible and efficient route can be constructed based on established reactions. A logical approach would involve an Oxa-Pictet-Spengler reaction followed by reduction steps.
Proposed Synthetic Pathway:
Step 1: Oxa-Pictet-Spengler Cyclization. The synthesis would commence with the reaction between 2-(4-Nitrophenyl)ethan-1-ol and an appropriate three-carbon aldehyde synthon. A suitable choice is 2,3-dihydroxypropanal (glyceraldehyde) . The acid-catalyzed reaction would form the isochroman ring, yielding (6-Nitroisochroman-3-yl)methanol . The nitro group is an excellent precursor for the amine and is generally stable to the acidic conditions of the cyclization.
Step 2: Reduction of the Nitro Group. The intermediate, (6-Nitroisochroman-3-yl)methanol, would then undergo reduction of the aromatic nitro group to an amine. This is a standard transformation that can be achieved with high yield using various reagents. Common methods include catalytic hydrogenation (e.g., H2, Pd/C) or reduction with metals in acidic media (e.g., SnCl2, HCl). Catalytic hydrogenation is often preferred for its clean reaction profile. This step would yield the target compound, This compound .
An alternative to Step 1 could involve using an aldehyde with a protected hydroxyl group or a group that can be readily converted to a hydroxymethyl group, such as an ester or a protected aldehyde. For instance, reacting 2-(4-Nitrophenyl)ethan-1-ol with methyl 2-oxoacetate, followed by cyclization and subsequent reduction of both the ester and the nitro group with a strong reducing agent like LiAlH4, could also lead to the target molecule.
Below is a data table outlining a potential reaction scheme based on the primary proposed pathway.
| Step | Starting Material(s) | Reagents & Conditions | Intermediate/Product |
| 1 | 2-(4-Nitrophenyl)ethan-1-ol, Glyceraldehyde | Trifluoroacetic acid (TFA) or other Lewis/Brønsted acid, in a suitable solvent (e.g., CH2Cl2), room temperature to mild heating. | (6-Nitroisochroman-3-yl)methanol |
| 2 | (6-Nitroisochroman-3-yl)methanol | H2 (1 atm), 10% Pd/C, in Methanol or Ethyl Acetate, room temperature. | This compound |
Green Chemistry Considerations in Isochroman Synthesis
The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. These principles are highly relevant to the synthesis of isochromans.
Atom Economy: Modern catalytic methods like C-H activation offer superior atom economy compared to classical methods that may require pre-functionalization and protecting groups, which add steps and generate waste.
Safer Solvents: There is a drive to replace hazardous chlorinated solvents (like dichloromethane) with greener alternatives. For isochroman synthesis, research has explored using solvents like hexafluoroisopropanol (HFIP), which can dramatically accelerate reactions like the oxa-Pictet-Spengler, or even performing reactions in water or under solvent-free conditions. nih.govresearchgate.net
Catalysis: The use of catalysts is a cornerstone of green chemistry. Transition-metal catalysts are often used in very small quantities and can be recycled. The development of iron-based catalysts for the Oxa-Pictet-Spengler reaction is particularly noteworthy, as iron is an abundant, inexpensive, and low-toxicity metal. liv.ac.uk
Energy Efficiency: Microwave-assisted synthesis is a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. This has been applied to various heterocyclic syntheses and is applicable to isochroman preparation.
By prioritizing catalytic methods, choosing environmentally benign solvents, and designing efficient, high-yield reaction sequences, the synthesis of this compound and its analogs can be aligned with the goals of sustainable chemistry.
Advanced Spectroscopic and Structural Characterization of 6 Aminoisochroman 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the atomic connectivity and spatial arrangement of (6-Aminoisochroman-3-yl)methanol can be assembled.
One-Dimensional NMR (¹H and ¹³C) Analysis
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.
The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the substituted benzene (B151609) ring are expected to appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons of the isochroman (B46142) ring system and the methanol (B129727) group would resonate in the upfield region. The chemical shifts, splitting patterns (multiplicity), and integration values for each signal would provide crucial information about the electronic environment and neighboring protons.
The ¹³C NMR spectrum , which is typically proton-decoupled, would show a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. Aromatic carbons would be observed in the 110-160 ppm range, while the sp³ hybridized carbons of the isochroman ring and the methanol substituent would appear further upfield.
Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.05 | d | 1H | Ar-H |
| ~6.60 | dd | 1H | Ar-H |
| ~6.55 | d | 1H | Ar-H |
| ~5.20 | s | 2H | NH₂ |
| ~4.80 | t | 1H | OH |
| ~4.65 | d | 1H | O-CH₂-Ar (Ha) |
| ~4.60 | d | 1H | O-CH₂-Ar (Hb) |
| ~4.00 | m | 1H | O-CH-CH₂ |
| ~3.50 | m | 2H | CH₂-OH |
| ~2.80 | dd | 1H | Ar-CH₂-CH (Ha) |
| ~2.65 | dd | 1H | Ar-CH₂-CH (Hb) |
Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~145.0 | Ar-C (C-NH₂) |
| ~130.0 | Ar-C |
| ~128.0 | Ar-C |
| ~115.0 | Ar-CH |
| ~114.0 | Ar-CH |
| ~113.0 | Ar-CH |
| ~75.0 | O-CH-CH₂ |
| ~70.0 | O-CH₂-Ar |
| ~65.0 | CH₂-OH |
| ~35.0 | Ar-CH₂-CH |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms, which is often not possible from 1D spectra alone. sdsu.edu
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For instance, correlations would be expected between the protons of the CH₂-OH group and the adjacent CH proton.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates protons with their directly attached carbon atoms. youtube.com This technique would definitively link the proton signals to their corresponding carbon signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for connecting the different fragments of the molecule, for example, showing the correlation from the benzylic protons to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which helps in determining the stereochemistry and conformation of the molecule. youtube.com
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate molecular mass of this compound. This high-precision measurement allows for the calculation of the elemental composition of the molecule, confirming its chemical formula (C₁₀H₁₃NO₂). The theoretical exact mass would be compared to the experimentally measured value to provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, key fragmentations would be expected, such as the loss of the methanol group (-CH₂OH) or cleavage of the isochroman ring, which would help to verify the presence of these structural motifs.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The O-H stretch of the alcohol and the N-H stretches of the primary amine would appear as broad and sharp bands, respectively, in the region of 3200-3500 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups would be visible in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present, further confirming the aromatic nature of a part of the molecule.
Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | O-H (Alcohol) | Stretching |
| 3500-3300 | N-H (Amine) | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 3000-2850 | Aliphatic C-H | Stretching |
| 1620-1580 | Aromatic C=C | Stretching |
| 1650-1550 | N-H | Bending |
| 1300-1000 | C-O (Ether & Alcohol) | Stretching |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups: the amino (-NH2) group, the hydroxyl (-OH) group, the C-O-C ether linkage of the isochroman core, and the aromatic C-H and C=C bonds of the benzene ring.
As a representative example, the IR spectrum of a related isochromene derivative, 1-(8-methoxy-3-methyl-1H-isochromen-7-yl)-propan-1-one, isolated from Streptomyces mirabilis, showed characteristic absorption bands for a carbonyl group (1684 cm⁻¹) and aromatic rings (1620, 1541, and 1476 cm⁻¹). acs.org For this compound, the expected IR absorption bands are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amino (-NH₂) | N-H Stretch | 3500-3300 | Medium, two bands |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, broad |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to weak |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600-1450 | Medium to weak |
| Ether (C-O-C) | C-O Stretch | 1260-1000 | Strong |
| Primary Alcohol (C-OH) | C-O Stretch | ~1050 | Strong |
| Amino (-NH₂) | N-H Bend | 1650-1580 | Medium |
This table is illustrative and shows the expected IR absorption regions for the functional groups in this compound based on established correlation tables.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for identifying the aromatic ring vibrations and the carbon backbone of the isochroman structure. The key expected Raman shifts are outlined below.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
| Aromatic C=C | C=C Stretch | 1620-1580 | Strong |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Strong |
| Ether (C-O-C) | Symmetric Stretch | 950-850 | Medium |
This table is illustrative and shows the expected Raman shifts for the key structural features of this compound based on general principles of Raman spectroscopy.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the separation, identification, and purification of chemical compounds from a mixture. For a synthesized compound like this compound, these techniques are crucial to ensure its purity before further analysis or use.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of compounds in a mixture. nih.govnih.gov A high-pressure pump forces a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). Each component in the mixture interacts slightly differently with the stationary phase, causing them to elute at different times (retention times).
For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). nih.govnih.gov The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The method can be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). mdpi.com
Illustrative HPLC Parameters for Purity Assessment:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table represents a typical set of starting conditions for an HPLC method for a compound like this compound and would require optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. thermofisher.comnih.govresearchgate.net As the separated components elute from the HPLC column, they are introduced into the ion source of the mass spectrometer, where they are ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions.
LC-MS is invaluable for the analysis of this compound as it not only confirms the purity of the compound but also provides its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity. In-source fragmentation can also provide structural information. thermofisher.com
Expected LC-MS Data for this compound:
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Monoisotopic Mass | 179.0946 u |
| [M+H]⁺ (Positive Ion Mode) | 180.1025 m/z |
| [M-H]⁻ (Negative Ion Mode) | 178.0868 m/z |
This table is based on the theoretical calculations for the molecular formula of this compound.
X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration (if applicable to derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined.
For this compound or its derivatives, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its structure. nih.gov It would reveal the precise bond lengths, bond angles, and the conformation of the isochroman ring system. Furthermore, if the compound is chiral and crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute configuration.
As a case in point, the X-ray crystal structure of a 6-amino-dihydropyrano[2,3-c]pyrazole derivative revealed the packing of molecules in the crystal, which was strongly influenced by both intra- and intermolecular hydrogen interactions. researchgate.net A similar analysis for this compound would be expected to show hydrogen bonding involving the amino and hydroxyl groups, influencing the crystal packing.
Illustrative Crystallographic Data Table for a Hypothetical Derivative:
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) ** | 95.45 |
| Volume (ų) ** | 857.9 |
| Z | 4 |
| R-factor | 0.045 |
This table provides an example of the type of data obtained from an X-ray crystallographic analysis and is not actual data for this compound.
Theoretical and Computational Investigations of 6 Aminoisochroman 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (6-Aminoisochroman-3-yl)methanol at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is extensively used to investigate the electronic properties of organic molecules like this compound. DFT methods, such as the popular B3LYP or M06-2X functionals combined with basis sets like 6-31+G(d,p) or def2-TZVP, are employed to optimize the molecular geometry and calculate a variety of electronic descriptors. nih.govnih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT allows for the calculation of the Mulliken charge distribution, which reveals the partial charges on each atom, identifying nucleophilic and electrophilic centers within the molecule. nih.gov These calculations are crucial for predicting how the molecule will interact with other reagents.
Table 1: Predicted Electronic Properties of this compound using DFT (Hypothetical Data) This table is illustrative, based on typical values for similar organic molecules.
| Parameter | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Predicts chemical stability and reactivity |
| Mulliken Charge (Amino N) | -0.45 e | Identifies a primary nucleophilic site |
| Mulliken Charge (Aromatic C) | -0.1 to +0.1 e | Shows charge distribution in the ring |
| Dipole Moment | 2.5 D | Measures overall molecular polarity |
Ab Initio Methods
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T), provide a hierarchy of accuracy. researchgate.netresearchgate.net While computationally more demanding than DFT, they are often used as a benchmark to validate the results obtained from more approximate methods. researchgate.net
For a molecule like this compound, MP2 or CCSD(T) calculations could be used to obtain a highly accurate energy profile and geometry. researchgate.net These "gold standard" calculations, though intensive, are invaluable for confirming the subtle electronic and structural details predicted by DFT, ensuring the reliability of the computational model. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. youtube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of the conformational landscape of this compound. nih.gov
By simulating the molecule in an explicit solvent environment (like a box of water molecules) and at a given temperature, MD can reveal:
Conformational Flexibility: The isochroman (B46142) ring system and the methanol (B129727) side chain can adopt various conformations. MD simulations track the transitions between these states, identifying the most stable and populated conformers. nih.gov
Solvation Effects: The interaction between the amino and hydroxyl groups with surrounding water molecules can be explicitly modeled, showing how hydrogen bonding influences the molecule's structure and dynamics.
Time-Resolved Dynamics: MD simulations can track molecular motions on timescales from picoseconds to microseconds, providing insights into the flexibility and structural rearrangements of the molecule. youtube.com
In Silico Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT and ab initio calculations can be used to predict various spectroscopic data.
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors for ¹H and ¹³C atoms. longdom.org These values can be converted into chemical shifts (δ) and compared with experimental NMR spectra to confirm the assigned structure.
Vibrational Spectroscopy: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the N-H stretches of the amino group, the O-H stretch of the methanol moiety, and C-O stretches within the isochroman ring. researchgate.net
Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates how computational data is used for validation.
| Nucleus/Vibration | Predicted Shift/Frequency | Experimental Shift/Frequency |
| ¹H NMR (CH₂-O) | δ 3.6 ppm | δ 3.5 ppm |
| ¹³C NMR (C-NH₂) | δ 145.2 ppm | δ 144.8 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3420 cm⁻¹ |
| IR Frequency (N-H stretch) | 3310 cm⁻¹ | 3300 cm⁻¹ |
Molecular Modeling and Docking Studies of Isochroman Scaffolds with Biological Macromolecules (General, non-clinical, target exploration)
The isochroman scaffold is present in various biologically active molecules, making it an interesting framework for exploring interactions with proteins and other biological macromolecules. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
In a typical docking study involving an isochroman derivative like this compound, the process involves:
Preparation: 3D structures of the ligand (the isochroman derivative) and the target protein are prepared.
Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring function is used to evaluate thousands of possible binding poses, ranking them based on predicted binding affinity. nih.govnih.gov
Analysis: The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site. nih.gov
For this compound, the amino group, the hydroxyl group, and the ether oxygen of the isochroman ring are all potential hydrogen bond donors or acceptors, making them critical for molecular recognition by a protein target. Docking studies can help identify potential protein targets where this scaffold may fit and can guide the design of new derivatives with improved binding affinity. nih.govnih.gov
Table 3: Example Molecular Docking Results for an Isochroman Scaffold (Hypothetical Target: Protein Kinase) This table shows typical output from a molecular docking simulation.
| Parameter | Result | Interpretation |
| Binding Energy / Docking Score | -8.5 kcal/mol | Predicts a strong and favorable binding interaction |
| Hydrogen Bonds Formed | 3 | Amino group with Asp145; Hydroxyl group with Glu91 |
| Key Interacting Residues | Asp145, Glu91, Val23, Phe80 | Identifies the specific amino acids involved in binding |
| Predicted Inhibition Constant (Ki) | 1.2 µM | Estimates the potential potency of the compound |
Exploration of Chemical Reactivity and Derivatization Strategies for 6 Aminoisochroman 3 Yl Methanol
Modification of the Amino Functional Group
The primary aromatic amino group at the C-6 position is a key site for derivatization, behaving chemically like a substituted aniline. Its nucleophilicity allows for a range of modifications.
Acylation: The amino group can be readily acylated to form amides. This is a common strategy for protecting the amine or for introducing new functionalities. Reaction with acid anhydrides, such as acetic anhydride (B1165640), or acid chlorides in the presence of a base or in a suitable solvent like ethyl acetate, provides the corresponding N-acyl derivatives. google.comtandfonline.comscribd.com This reaction is typically high-yielding and can be performed under mild, additive-free conditions. tandfonline.com For instance, reacting the parent amine with acetic anhydride would yield N-(3-(hydroxymethyl)isochroman-6-yl)acetamide.
Alkylation: N-alkylation introduces alkyl substituents onto the amino group, a crucial transformation in the synthesis of pharmaceutical intermediates. rsc.org This can be achieved through various methods, including reactions with alkyl halides or reductive amination with aldehydes. acs.org Modern catalytic approaches, such as the ruthenium-catalyzed "borrowing hydrogen" strategy, allow for the N-alkylation of anilines with alcohols, producing water as the only byproduct. rsc.orgrsc.org Copper-promoted N-monoalkylation using alkyl boronic acids is another effective method. organic-chemistry.org
Sulfonylation: The reaction of the amino group with sulfonyl chlorides in the presence of a base like pyridine (B92270) yields sulfonamides. cbijournal.com Sulfonamides are important bioisosteres for amides and are present in numerous therapeutic agents. acs.orgnih.gov The synthesis is generally robust and can be performed from aromatic amines and sulfonyl chlorides. cbijournal.com Recent methods even allow for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines. princeton.eduresearchgate.net
Diazotization and Subsequent Reactions: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). acs.orgmasterorganicchemistry.com This diazonium intermediate is highly versatile and can be substituted with a wide range of functionalities through Sandmeyer or related reactions. nih.govncert.nic.in For example, treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can replace the amino group with a chloro, bromo, or cyano group, respectively. masterorganicchemistry.com This provides a powerful route to introduce functionalities that are otherwise difficult to incorporate directly onto the aromatic ring.
Table 1: Representative Reactions for Modifying the Amino Functional Group
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Acylation | Acetic anhydride, ethyl acetate, room temperature tandfonline.com | N-Acetylated Amide |
| Alkylation | Benzyl (B1604629) alcohol, NiBr₂, L1 ligand, t-BuOK, toluene, 130 °C acs.org | N-Benzylated Amine |
| Sulfonylation | Benzenesulfonyl chloride, pyridine, 0-25 °C cbijournal.com | N-Sulfonamide |
| Sandmeyer | 1. NaNO₂, HCl, 0-5 °C; 2. CuBr masterorganicchemistry.com | Bromo-substituted Aromatic |
Chemical Transformations at the Methanol (B129727) Moiety
The (hydroxymethyl) group at the C-3 position is a primary alcohol, and its reactivity is analogous to that of benzylic alcohols due to its proximity to the heterocyclic ether oxygen and the aromatic system.
Oxidation to Aldehyde: Selective oxidation of the primary alcohol to the corresponding aldehyde, (6-aminoisochroman-3-yl)carbaldehyde, can be achieved using a variety of mild oxidizing agents. chemguide.co.ukrsc.orgresearchgate.net Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used. Green chemistry protocols utilizing photocatalysts like Eosin Y with molecular oxygen under visible light irradiation also provide an efficient route for this transformation. organic-chemistry.org Controlling the reaction conditions, such as using an excess of the alcohol and distilling the aldehyde as it forms, is crucial to prevent over-oxidation. chemguide.co.uk
Oxidation to Carboxylic Acid: More vigorous oxidation conditions can convert the methanol moiety directly into a carboxylic acid, yielding 6-aminoisochroman-3-carboxylic acid. libretexts.orgwikipedia.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) with an excess of the oxidizing agent under heating. wikipedia.orgorganic-chemistry.org A two-step, one-pot procedure using TEMPO/NaOCl followed by NaClO₂ is also effective and compatible with sensitive functional groups. nih.gov
Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. vedantu.com Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a standard method. vedantu.comresearchgate.net Alternatively, metal-free oxidative esterification can be achieved using oxygen as the oxidant, which represents a more sustainable approach. nih.gov For example, reaction with acetic acid would produce (6-aminoisochroman-3-yl)methyl acetate.
Etherification: Conversion of the alcohol to an ether, such as a methyl or benzyl ether, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table 2: Potential Transformations of the Methanol Moiety
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Partial Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ chemguide.co.uk | Aldehyde |
| Full Oxidation | KMnO₄, NaOH, H₂O, heat wikipedia.org | Carboxylic Acid |
| Esterification | Acetic acid, H₂SO₄ (catalyst) vedantu.comresearchgate.net | Acetate Ester |
| Etherification | 1. NaH; 2. Benzyl bromide | Benzyl Ether |
Reactions on the Isochroman (B46142) Aromatic and Heterocyclic Rings
The isochroman ring system offers further opportunities for functionalization, both on the benzene (B151609) ring and the pyran-derived heterocycle.
Electrophilic Aromatic Substitution: The benzene ring of the isochroman is activated towards electrophilic aromatic substitution by the electron-donating effects of the amino group at C-6 and the ether oxygen at C-2. These groups are ortho, para-directing. Given the substitution pattern, electrophiles are expected to substitute at the C-5 and C-7 positions. For example, bromination using N-bromosuccinimide (NBS) in a suitable solvent would likely yield 5-bromo- and/or 7-bromo-substituted derivatives. organic-chemistry.orgpressbooks.pub The reaction can be highly regioselective depending on the conditions and the specific electrophile used. nih.gov
Reactions at the C-1 Position: The C-1 position of the isochroman ring is benzylic and adjacent to the ether oxygen, making it susceptible to functionalization. Oxidative cross-dehydrogenative coupling (CDC) reactions can introduce aryl groups at this position. nih.gov It is also possible to introduce substituents at C-1 via oxidation to an isochromanone followed by reaction with organometallic reagents. organic-chemistry.org
Ring Cleavage Reactions: Under certain conditions, the heterocyclic ring can undergo cleavage. For instance, reactions of related fused dihydrofuro[2,3-c]isoquinolines with various nucleophiles have been shown to result in the cleavage of the dihydrofuran ring. nih.gov This suggests that the pyran ring in (6-Aminoisochroman-3-yl)methanol could potentially be opened by strong nucleophiles or under reductive conditions, providing access to different molecular scaffolds.
Regioselectivity and Stereoselectivity in Functionalization Reactions
Controlling selectivity is paramount when derivatizing a multifunctional molecule like this compound.
Regioselectivity: In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the existing substituents. The C-6 amino group and the C-2 ether oxygen are both strong activating, ortho, para-directing groups. The positions ortho to the amino group are C-5 and C-7. The position para to the amino group is C-3 (within the heterocycle). The position ortho to the ether linkage is C-1. Therefore, electrophilic attack is strongly favored at C-5 and C-7 on the aromatic ring. nih.govyoutube.com The relative ratio of substitution at these positions would depend on steric hindrance and the specific reaction conditions.
Stereoselectivity: The compound possesses a stereocenter at the C-3 position. Reactions occurring at this center or on the heterocyclic ring can be influenced by the existing stereochemistry. For example, in the synthesis of related isochromans, diastereoselective C-H insertion reactions have been used to create tri-substituted isochromans as a single diastereomer. rsc.org Any reaction that creates a new stereocenter, for instance at C-1 or C-4, would likely proceed with some degree of diastereoselectivity, influenced by the conformation of the heterocyclic ring and the substituent at C-3.
Synthesis of Advanced Intermediates and Analogs for Research Applications
The derivatization strategies discussed enable the synthesis of a wide range of advanced intermediates and analogs for research purposes.
By modifying the amino group, one can generate libraries of amides, sulfonamides, and N-alkylated compounds. These are common motifs in biologically active molecules and can be used to explore structure-activity relationships (SAR). For example, sulfonamide analogs of known drugs can be synthesized to improve their properties. acs.orgnih.gov The conversion of the amine to an isothiocyanate can also serve as an intermediate for the diversity-oriented synthesis of various N-heterocycles. rsc.org
Transformations of the methanol group into an aldehyde, carboxylic acid, or ester provide key handles for further synthetic elaborations. These functional groups can participate in a plethora of reactions, such as Wittig reactions, peptide couplings, or further reductions, to build more complex molecular architectures.
Functionalization of the isochroman core itself, such as through bromination of the aromatic ring, introduces a site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse aryl, vinyl, or alkynyl groups. This is a powerful method for creating complex and novel chemical entities. Isochroman-based structures are known to be key intermediates in the synthesis of natural products and their analogs. researchgate.net
The combination of these strategies allows for a combinatorial approach to generate a large library of diverse analogs from a single starting material, facilitating the discovery of new compounds with desired chemical or biological properties.
Biological Activity of Isochroman Derivatives: Mechanistic and in Vitro Studies
General Biological Activities Associated with the Isochroman (B46142) Coreresearchgate.netnih.gov
The isochroman structural unit is a component of a vast number of compounds discovered in natural sources like olive oil, leaves, and fungi. researchgate.net This core structure is associated with a variety of biological activities. researchgate.netnih.gov Many isochroman derivatives exhibit anti-inflammatory, antibacterial, antifungal, antioxidant, and antiplatelet activities. researchgate.net Some also show cytotoxic effects on human cancer cell lines and are utilized in the treatment of migraines. researchgate.net The diverse therapeutic potential of isochroman derivatives has made them a focal point in drug discovery. researchgate.netnih.gov
In Vitro Antioxidant Propertiesresearchgate.netnih.gov
Isochroman derivatives have been recognized for their antioxidant capabilities. nih.govnih.gov Synthetic isochroman derivatives of hydroxytyrosol (B1673988), a natural phenol (B47542) found in olive oil, have demonstrated significant antioxidant activity. nih.gov The antioxidant capacity of these compounds has been evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) tests. nih.gov
In studies comparing these derivatives to known antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol, the isochroman derivatives often show superior or comparable activity. nih.govresearchgate.net For instance, the antioxidant properties of certain hydroxytyrosol derivatives were found to be higher than those of BHT and α-tocopherol. researchgate.net The free radical scavenging activity of some isoxazole (B147169) derivatives, another class of heterocyclic compounds, has also been noted, with some showing high potency in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. nih.gov The antioxidant activity appears to be influenced by the number and position of free hydroxyl groups on the isochroman structure. nih.gov
Table 1: In Vitro Antioxidant Activity of Isoxazole Derivatives
| Compound | DPPH Scavenging Activity (IC₅₀ µg/mL) |
|---|---|
| 2a | 0.45 ± 0.21 |
| 2c | 0.47 ± 0.33 |
| Trolox (Control) | 3.10 ± 0.92 |
Data sourced from in vitro DPPH assay. nih.gov
Anti-inflammatory Effects in Cellular Modelsresearchgate.netnih.gov
The anti-inflammatory potential of isochroman derivatives has been a subject of investigation. researchgate.netnih.gov In cellular models, these compounds have shown the ability to modulate inflammatory pathways. For example, in a study using a cell model of osteoarthritis, polydeoxynucleotide (PDRN) and polynucleotide (PN) treatments, which are DNA polymeric molecules, were found to downregulate the expression of pro-inflammatory genes such as IL-6, IL-1β, and IL-8. nih.gov While not isochroman derivatives themselves, this study highlights the methodologies used to assess anti-inflammatory effects at the cellular level, which are applicable to isochroman research. The anti-inflammatory response is often linked to the modulation of signaling pathways like the Toll-like receptor (TLR) and nucleotide-binding oligomerization domain-like receptor (NLR) signaling pathways. nih.gov
Neuroprotective Mechanisms in Pre-clinical Settingsnih.gov
Isochroman derivatives are being explored for their neuroprotective effects. nih.gov Preclinical studies are essential in understanding the potential of these compounds to protect against neuronal damage. nih.gov Research in this area often involves experimental models of cerebral ischemia and neurodegenerative diseases. nih.govdntb.gov.ua Glucagon-like peptide-1 (GLP-1) receptor agonists, for instance, have shown significant neuroprotective efficacy in preclinical models of stroke and other neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov The mechanisms underlying these neuroprotective effects are a key area of focus in preclinical research. dntb.gov.ua
Enzyme Inhibition Profilesresearchgate.netnih.govacs.org
Isochroman and its derivatives have been shown to inhibit various enzymes, indicating their potential as therapeutic agents. researchgate.netnih.gov For example, certain novel isochromene and isoquinoline (B145761) derivatives isolated from Streptomyces mirabilis have demonstrated the ability to inhibit the tobacco mosaic virus (TMV), partly through the enhancement of defense-related enzymes in the host plant. acs.org In other studies, various heterocyclic compounds, including isoxazoline (B3343090) and pyrazoline derivatives, have been evaluated for their inhibitory effects against enzymes like human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Some of these compounds displayed effective inhibition profiles, suggesting their potential for treating diseases like glaucoma and Alzheimer's. nih.gov
Table 2: Enzyme Inhibition by Novel Heterocyclic Compounds
| Enzyme | IC₅₀ Range (µM) |
|---|---|
| hCA I | 2.69 - 7.01 |
| hCA II | 2.40 - 4.59 |
| AChE | 0.81 - 1.32 |
| BChE | 1.70 - 20.83 |
Data represents the range of inhibitory concentrations for a series of synthesized nitrogen-based heterocyclic compounds. nih.gov
Antiproliferative Activities in Cell Linesresearchgate.netnih.gov
The potential of isochroman derivatives as anticancer agents has been demonstrated through their antiproliferative activities in various human cancer cell lines. researchgate.netnih.govnih.gov For instance, some derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising antiproliferative activity. nih.gov Similarly, novel oxiranyl-quinoxaline derivatives have been evaluated for their effects on neuroblastoma cell lines, with some compounds showing good activity. nih.gov The antiproliferative effects of 8-prenylnaringenin (B1664708) derivatives have also been noted against human cancer cell lines. scispace.com The activity of these compounds is often assessed by determining their half-maximal inhibitory concentration (IC₅₀) or the concentration that causes 50% growth inhibition (GI₅₀) in cancer cell lines. upm.es
Non Clinical Applications and Research Utility of 6 Aminoisochroman 3 Yl Methanol
Application as a Core Heterocyclic Building Block in Organic Synthesis
Heterocyclic compounds are fundamental to organic synthesis, serving as foundational scaffolds for more complex molecules in medicinal, agricultural, and materials science. sigmaaldrich.commsesupplies.com Organic building blocks, such as (6-Aminoisochroman-3-yl)methanol, are valued for their structural and functional diversity, enabling the construction of vast chemical libraries. lifechemicals.com The presence of both a primary amine and a primary alcohol in this compound suggests its potential as a bifunctional building block. The amino group can undergo a wide range of reactions, including acylation, alkylation, and arylation, while the methanol (B129727) moiety can be oxidized or used in esterification and etherification reactions.
Synthetic strategies to access functionalized isochromans are varied and include methods like the oxa-Pictet-Spengler reaction and cross-dehydrogenative coupling. organic-chemistry.orgnih.gov While these methods could theoretically be adapted for the synthesis of this compound, no specific literature details this process or the subsequent use of the compound as a building block for other molecules.
Development of Chemical Probes for Biological Target Identification
The development of chemical probes is a critical step in understanding biological pathways and identifying new therapeutic targets. These molecular tools are designed to interact with specific proteins or other biomolecules, often incorporating reporter tags for detection. The structural motifs of this compound, particularly the amino and hydroxyl groups, could serve as handles for the attachment of fluorophores, biotin (B1667282) tags, or photo-cross-linking agents. However, a review of the current literature reveals no instances of this compound being utilized in the synthesis of such chemical probes.
Use as a Scaffold for Library Synthesis in Drug Discovery Research (Lead Generation)
The concept of "scaffold hopping" and the use of diverse molecular scaffolds are central to modern drug discovery and lead generation. researchgate.netnih.gov The isochroman (B46142) core is considered a valuable scaffold due to its three-dimensional structure and its presence in biologically active molecules. nih.gov Combinatorial libraries based on a central scaffold are synthesized to explore a wide chemical space and identify compounds with desired biological activities. nih.gov
The this compound framework, with its reactive functional groups, is theoretically an ideal candidate for the creation of such libraries. The amino and hydroxyl groups provide points for diversification, allowing for the generation of a wide array of derivatives. Despite this potential, there is no published research or patent literature that describes the use of this compound as a scaffold in a drug discovery program.
Integration into Advanced Materials and Nanotechnology
The application of heterocyclic compounds is expanding into the realm of advanced materials and nanotechnology. Their unique electronic and self-assembly properties are being exploited in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. While some isochroman derivatives have been investigated for their material properties, there is no information available to suggest that this compound or similar compounds have been integrated into such technologies.
Concluding Remarks and Future Research Perspectives for 6 Aminoisochroman 3 Yl Methanol
Unexplored Synthetic Avenues
The development of efficient and versatile synthetic routes is a prerequisite for the comprehensive investigation of (6-Aminoisochroman-3-yl)methanol. While direct synthesis of this specific compound is not widely reported, several strategies employed for the synthesis of substituted isochromans can be adapted and optimized.
One of the most direct approaches to isochroman (B46142) synthesis is the oxa-Pictet-Spengler reaction . This reaction, however, is often limited to electron-rich β-phenylethanols. nih.gov A potential avenue for exploration would be to investigate variations of this reaction, perhaps utilizing more reactive starting materials or novel catalytic systems to accommodate the amino substitution on the phenyl ring.
Another promising strategy involves the cycloisomerization of ortho-alkynylbenzyl derivatives . Gold-catalyzed cycloisomerization has been shown to be effective for a range of functionalized starting materials, offering a chemo- and regioselective route to the isochroman core. acs.org Adapting this methodology to an appropriately substituted ortho-alkynylbenzaldehyde or a related precursor could provide an efficient entry to the this compound scaffold.
Furthermore, methods involving the intramolecular nucleophilic substitution of alkyl fluorides with oxygen nucleophiles present another potential, albeit less direct, route. organic-chemistry.org This would necessitate the synthesis of a suitably functionalized precursor containing both the amino and methanol (B129727) moieties, or their protected equivalents.
The table below summarizes potential synthetic strategies that could be explored for the synthesis of this compound.
| Synthetic Strategy | Key Features | Potential Starting Materials | Reference |
| Oxa-Pictet-Spengler Reaction | Direct cyclization of a β-phenylethanol derivative. | 2-(4-Amino-2-(hydroxymethyl)phenyl)ethanol | nih.gov |
| Gold-Catalyzed Cycloisomerization | Domino cycloisomerization/reduction of an ortho-alkynylbenzaldehyde. | 2-Alkynyl-5-aminobenzaldehyde derivative | acs.org |
| Intramolecular Nucleophilic Substitution | Ring closure via internal attack of an oxygen nucleophile. | Functionalized alkyl fluoride (B91410) with amino and hydroxyl groups. | organic-chemistry.org |
Advanced Characterization Techniques and Computational Modeling
A thorough characterization of this compound is essential to understand its three-dimensional structure, electronic properties, and potential interactions with biological targets.
Advanced Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies will be crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be necessary to confirm the elemental composition. Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation patterns, which can aid in structural elucidation.
Isotope Ratio Mass Spectrometry: The use of isotopically labeled precursors in the synthesis could be coupled with spectroscopic analysis to probe reaction mechanisms and metabolic pathways. nih.gov
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be employed to predict the optimized geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These calculations can provide insights into the molecule's reactivity and potential for charge transfer interactions.
Molecular Docking: Molecular docking studies can be used to predict the binding modes of this compound with various biological targets, such as enzymes and receptors. nih.govqu.edu.sarsc.orgresearchgate.netnih.gov This can help to prioritize experimental screening efforts and to understand the structural basis for any observed biological activity. For instance, docking studies could explore interactions with targets known to bind other isochroman derivatives. mdpi.comnih.govresearchgate.net
Broadening the Scope of In Vitro Biological Investigations
The isochroman scaffold is associated with a diverse array of biological activities. researchgate.netnih.gov A systematic in vitro screening of this compound is warranted to identify its potential therapeutic applications.
Initial broad-based screening could be followed by more focused investigations based on the activities of structurally related compounds. The table below outlines potential areas for in vitro investigation.
| Area of Investigation | Rationale | Example Assays |
| Anticancer Activity | Many isochroman derivatives exhibit cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net | Cell viability assays (e.g., MTT, XTT) against a panel of cancer cell lines. |
| Antimicrobial Activity | The isochroman core is present in compounds with antibacterial and antifungal properties. researchgate.net | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a range of pathogenic bacteria and fungi. |
| Antioxidant Activity | The phenolic nature of some isochromans suggests potential for radical scavenging. researchgate.netnih.gov | DPPH radical scavenging assay, ABTS radical cation decolorization assay. |
| Enzyme Inhibition | The structural features of the molecule may allow it to interact with the active sites of various enzymes. | Assays for specific enzyme targets, such as kinases, proteases, or oxidoreductases. |
The results of these in vitro studies will be crucial for establishing a preliminary biological profile for this compound and for guiding further preclinical development. mdpi.comnih.gov
Integration into Novel Chemical Biology Tool Development
Beyond its potential as a therapeutic agent, this compound could serve as a scaffold for the development of novel chemical biology tools to probe biological systems. mskcc.orgnih.gov
Fluorescent Probes: The amino group on the aromatic ring provides a handle for the attachment of fluorophores. The resulting fluorescently labeled molecules could be used to visualize cellular structures or to track the distribution of the compound within cells and tissues. rsc.orgrsc.orgnih.govmdpi.com The development of isoform-specific fluorescent probes for enzymes is a particularly active area of research. rsc.org
Affinity-Based Probes: The methanol group can be modified to incorporate a reactive group for covalent labeling of target proteins. Alternatively, the entire molecule could be attached to a solid support to create an affinity matrix for the purification of binding partners.
Photoaffinity Probes: Introduction of a photolabile group could enable the light-induced crosslinking of this compound to its biological targets, facilitating their identification.
The development of such chemical tools would not only advance our understanding of the biological roles of this specific compound but also provide valuable reagents for the broader chemical biology community. sigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
